molecular formula C7H14O5 B1614612 Bis(2-methoxyethyl) carbonate CAS No. 626-84-6

Bis(2-methoxyethyl) carbonate

Cat. No. B1614612
Key on ui cas rn: 626-84-6
M. Wt: 178.18 g/mol
InChI Key: STLGQBDVSTWGIP-UHFFFAOYSA-N
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Patent
US05210322

Procedure details

A total of 76.1 grams (1 mole) of 2-methoxyethanol, 67.6 grams (0.75 moles) of dimethyl carbonate, and 0.5 grams of dibutyltin dimethoxide were combined in a 250 milliliter round bottom three-neck flask equipped with a straight distillation head and a magnetic stirrer. The flask contents were heated to reflux at an initial temperature of 73° C. at the head and 102° C. in the kettle. After 7 minutes at reflux, a methanol/dimethyl carbonate azeotrope was slowly removed overhead. A total of 55.9 grams of material was removed overhead (64° C.-88° C.) over a period of about 21 hours after which time the kettle temperature rose to 145° C. After this time, the flask contents were cooled and put under vacuum. The desired product was collected at a temperature of 97° C.-105° C. at 3 mm Hg. A total of 77.98 grams (87.5 percent yield) of bis(2-methoxyethyl)carbonate was obtained at a purity of greater than 99 percent as analyzed by capillary gas chromatography on a DB-1701 column.
Quantity
76.1 g
Type
reactant
Reaction Step One
Quantity
67.6 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
catalyst
Reaction Step One
Name
methanol dimethyl carbonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][CH2:3][CH2:4][OH:5].[C:6](=[O:11])([O:9][CH3:10])OC.CO.[C:14](=O)(OC)[O:15][CH3:16]>C[O-].C[O-].C([Sn+2]CCCC)CCC>[CH3:1][O:2][CH2:3][CH2:4][O:5][C:6](=[O:11])[O:9][CH2:10][CH2:14][O:15][CH3:16] |f:2.3,4.5.6|

Inputs

Step One
Name
Quantity
76.1 g
Type
reactant
Smiles
COCCO
Name
Quantity
67.6 g
Type
reactant
Smiles
C(OC)(OC)=O
Name
Quantity
0.5 g
Type
catalyst
Smiles
C[O-].C[O-].C(CCC)[Sn+2]CCCC
Step Two
Name
methanol dimethyl carbonate
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO.C(OC)(OC)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
102 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a straight distillation head and a magnetic stirrer
TEMPERATURE
Type
TEMPERATURE
Details
The flask contents were heated
TEMPERATURE
Type
TEMPERATURE
Details
After 7 minutes at reflux
Duration
7 min
CUSTOM
Type
CUSTOM
Details
A total of 55.9 grams of material was removed overhead (64° C.-88° C.) over a period of about 21 hours after which time the kettle temperature
Duration
21 h
CUSTOM
Type
CUSTOM
Details
rose to 145° C
TEMPERATURE
Type
TEMPERATURE
Details
After this time, the flask contents were cooled
CUSTOM
Type
CUSTOM
Details
The desired product was collected at a temperature of 97° C.-105° C. at 3 mm Hg

Outcomes

Product
Name
Type
product
Smiles
COCCOC(OCCOC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 77.98 g
YIELD: PERCENTYIELD 87.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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